Hexadecyl beta-D-maltopyranoside

Description

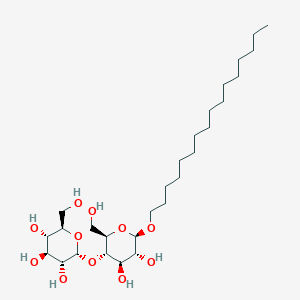

Hexadecyl beta-D-maltopyranoside (CAS 98064-96-1) is a non-ionic surfactant widely used in biochemical and biophysical research, particularly for solubilizing membrane proteins while preserving their native structure and function. Its molecular formula is C₂₈H₅₄O₁₁, with a molecular weight of 566.72 g/mol . Structurally, it consists of a 16-carbon (hexadecyl) hydrophobic chain linked to a hydrophilic maltose (disaccharide of two glucose units) headgroup via a beta-glycosidic bond .

Key properties include:

- Purity: ≥95% (structural identity confirmed)

- Storage: Stable at -20°C for long-term preservation .

- Solubility: Water-soluble, forming micelles critical for protein stabilization.

This compound is preferred in membrane protein studies due to its balanced hydrophile-lipophile profile, which minimizes protein denaturation .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21-,22+,23-,24-,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQCHJYVKDXMRU-YMEALESQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431760 | |

| Record name | n-Hexadecyl beta-D-maltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98064-96-1 | |

| Record name | n-Hexadecyl beta-D-maltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl beta-D-maltopyranoside can be synthesized through the glycosylation of maltose with hexadecanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and hexadecanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar glycosylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl beta-D-maltopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved in the presence of water and an acid or enzyme catalyst. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions

Oxidation: Strong oxidizing agents like potassium permanganate

Reduction: Reducing agents such as sodium borohydride

Major Products Formed

Hydrolysis: Maltose and hexadecanol

Oxidation: Oxidized derivatives of the sugar moiety

Reduction: Reduced forms of the sugar moiety

Scientific Research Applications

Biochemical Research

HDM is extensively used in the solubilization and purification of membrane proteins, which are essential for understanding cellular processes and mechanisms. Its ability to maintain protein functionality during solubilization makes it invaluable for structural analysis and enzyme assays.

- Protein Purification : HDM aids in extracting membrane proteins from biological membranes, allowing researchers to study their structure and function in vitro.

- Crystallization Studies : The compound facilitates the crystallization of membrane proteins, which is critical for X-ray crystallography studies aimed at elucidating protein structures .

Nanoparticle Synthesis

In chemistry, HDM serves as a surfactant in the synthesis and stabilization of nanoparticles. Its amphiphilic nature helps stabilize colloidal systems, which is vital for applications in drug delivery and material science .

Drug Delivery Systems

HDM enhances the solubility and bioavailability of hydrophobic drugs, making it an important component in pharmaceutical formulations. Its surfactant properties allow for better dispersion of drug molecules in aqueous solutions, improving therapeutic efficacy.

Cosmetics and Personal Care Products

Due to its mild surfactant properties, HDM is utilized in formulating cosmetics and personal care products. It acts as an emulsifier, helping to blend oil and water phases effectively.

Case Study 1: Solubilization of Membrane Proteins

In a study published in Protein Science, researchers utilized HDM to solubilize G-protein-coupled receptors (GPCRs) from cell membranes. The study demonstrated that HDM maintained the native conformation of GPCRs, facilitating downstream functional assays and structural studies through X-ray crystallography .

Case Study 2: Nanoparticle Stabilization

A recent investigation into the use of HDM as a surfactant for stabilizing gold nanoparticles revealed that it effectively prevented aggregation while maintaining the nanoparticles' optical properties. This application is particularly relevant for developing biosensors and drug delivery systems that require stable nanoparticle formulations .

Mechanism of Action

Hexadecyl beta-D-maltopyranoside exerts its effects primarily through its surfactant properties. It interacts with the hydrophobic regions of membrane proteins, disrupting lipid bilayers and solubilizing the proteins. This interaction is facilitated by the hydrophobic hexadecyl chain and the hydrophilic maltose moiety, allowing the compound to form micelles around the proteins .

Comparison with Similar Compounds

Hexadecyl D-Glucoside (CAS 54549-27-8)

Hexyl Beta-D-Maltoside (CAS 870287-95-9)

N-Dodecyl Beta-D-Maltoside (CAS 69227-93-6)

Data Table: Comparative Analysis

Biological Activity

Hexadecyl beta-D-maltopyranoside (HDM) is a non-ionic surfactant and a member of the maltoside family, primarily used in biochemical applications for the solubilization and purification of membrane proteins. Its unique structure, characterized by a long hydrophobic alkyl chain (hexadecyl) linked to a maltose moiety, imparts significant biological activity. This article aims to provide a comprehensive overview of the biological activities associated with HDM, including its effects on membrane proteins, cytotoxicity against cancer cell lines, and potential therapeutic applications.

HDM has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 98064-96-1

- Molecular Weight : 410.62 g/mol

The compound's amphiphilic nature allows it to interact with lipid bilayers, making it effective in disrupting membranes and solubilizing membrane proteins.

HDM acts by integrating into lipid bilayers, leading to changes in membrane fluidity and permeability. This interaction facilitates the solubilization of integral membrane proteins (IMPs), which are otherwise difficult to extract due to their hydrophobic regions. The mechanism can be summarized as follows:

- Insertion into Membranes : At low concentrations, HDM partitions into lipid bilayers, disrupting their integrity.

- Formation of Mixed Micelles : As concentration increases, HDM forms mixed micelles with lipids and proteins, stabilizing them in aqueous solutions.

- Oligomerization Effects : Studies have shown that HDM can influence the oligomeric state of G protein-coupled receptors (GPCRs), such as rhodopsin, promoting the formation of dimers and higher-order structures which are crucial for effective signaling .

1. Cytotoxicity

Research indicates that HDM exhibits cytotoxic effects on various cancer cell lines. A study reported that hexadecyl β-D-galactopyranosides, which share structural similarities with HDM, demonstrated significant cytotoxicity against CCRF-CEM leukemia cells with IC values ranging from 9.4 μM to 20.3 μM . The cytotoxic mechanism is believed to involve disruption of cellular membranes and induction of apoptosis.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| HDM | CCRF-CEM | 9.4 - 20.3 |

| Tetradecyl β-D-galactopyranoside | K562 | 18 |

2. Antimicrobial Activity

HDM has also been evaluated for its antimicrobial properties. It has shown selective inhibition against Gram-positive bacteria while being less effective against Gram-negative strains . This selectivity may be attributed to differences in membrane composition between these bacterial groups.

3. Applications in Protein Purification

Due to its ability to solubilize membrane proteins effectively without denaturing them, HDM is widely used in biochemical research for protein purification processes . Its application extends to the extraction of complex membrane protein complexes necessary for structural and functional studies.

Case Study 1: Rhodopsin Oligomerization

In a study examining the oligomeric state of rhodopsin using various detergents, including HDM, it was found that rhodopsin formed organized dimers in the presence of HDM, enhancing its interaction with transducin (a G protein involved in phototransduction) . This finding underscores the importance of detergent choice in studying GPCRs.

Case Study 2: Cytotoxic Effects on Cancer Cells

A comparative study on various glycosides revealed that compounds with longer alkyl chains like HDM exhibited higher cytotoxicity against cancer cell lines compared to their shorter-chain counterparts . This suggests a correlation between alkyl chain length and biological activity.

Q & A

Q. What structural characteristics of HDM make it effective for membrane protein solubilization?

HDM contains a hydrophobic hexadecyl chain and a hydrophilic maltose headgroup, enabling micelle formation that solubilizes membrane proteins while preserving their native structure. The alkyl chain length (C16) balances hydrophobic interactions with lipid bilayers and minimizes protein denaturation, unlike shorter-chain detergents (e.g., n-dodecyl derivatives) . Methodologically, researchers assess solubilization efficiency using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor protein stability post-extraction.

Q. How is HDM synthesized, and what steps ensure high purity for research applications?

HDM is typically synthesized via glycosylation of maltose with hexadecyl bromide under alkaline conditions. Critical steps include:

Q. What are standard protocols for determining the critical micelle concentration (CMC) of HDM?

The CMC is measured using surface tension (Wilhelmy plate method) or fluorescent probes (e.g., pyrene). For HDM, the CMC typically ranges between 0.01–0.03 mM. Researchers should standardize buffer conditions (pH, ionic strength) and temperature (25°C) to ensure reproducibility .

Advanced Research Questions

Q. How do trace impurities in HDM affect experimental outcomes, and what purification strategies mitigate these effects?

Surface-active impurities (e.g., free fatty acids or shorter-chain alkyl glycosides) alter interfacial properties, reducing micelle stability and increasing experimental variability. Purification methods include:

- Surfactant-specific chromatography : Removes impurities more surface-active than HDM.

- MASIF (surface interaction force analysis) : Validates purity by measuring adhesion forces between surfactant-coated surfaces . Post-purification, surface tension and foam stability assays confirm reduced impurity interference .

Q. How can researchers optimize HDM concentration for stabilizing diverse membrane proteins (e.g., GPCRs vs. ion channels)?

Optimization involves:

- Titration assays : Incremental HDM addition monitored via SEC or cryo-EM to identify minimal concentrations preventing aggregation.

- Additive screening : Combining HDM with lipids (e.g., cholesterol) or co-detergents (e.g., CHAPS) to enhance stability. GPCRs often require lower HDM concentrations (0.05–0.1%) compared to ion channels (0.1–0.2%) due to differences in transmembrane domain hydrophobicity .

Q. What experimental approaches resolve discrepancies in reported CMC values for HDM across studies?

Discrepancies arise from impurity levels, measurement techniques, or buffer conditions. To address this:

- Standardize purity : Use supplier-certified HDM (≥99%) and validate via GC/MS.

- Cross-validate methods : Compare surface tension, fluorescence, and conductivity data under identical conditions . For example, purified HDM shows lower CMC (0.008 mM) compared to commercial grades (0.03 mM) due to reduced impurity-driven micelle disruption .

Q. How does HDM’s alkyl chain length compare to shorter-chain derivatives (e.g., n-decyl-beta-D-maltopyranoside) in stabilizing membrane proteins?

Longer alkyl chains (C16 vs. C10) increase micelle stability and reduce protein denaturation but may hinder protein extraction due to stronger lipid interactions. Researchers use:

- Micelle size analysis : Dynamic light scattering (DLS) to correlate chain length with micelle diameter (HDM: ~5 nm vs. C10: ~3 nm).

- Functional assays : Compare protein activity post-solubilization (e.g., ligand-binding efficiency for GPCRs) .

Methodological Considerations

Q. What controls are essential when using HDM in enzymatic assays for glycosyltransferases?

Include:

- Blank reactions : Omit enzymes to rule out non-enzymatic substrate hydrolysis.

- Inhibitor controls : Validates specificity (e.g., use of UDP-glucose analogs). Quantify HDM’s role as a substrate via HPLC-MS to track glycosylation products or radiolabeled sugar incorporation .

Q. How can researchers assess HDM’s impact on lipid bilayer integrity in reconstitution studies?

Use:

- Liposome leakage assays : Monitor fluorescent dye release from vesicles treated with HDM.

- Electrophysiology : Single-channel recordings to evaluate HDM’s effect on membrane permeability .

Data Contradiction Analysis

Q. Why do studies report conflicting results on HDM’s foam stability, and how can this be reconciled?

Foam stability varies with impurity content and measurement protocols. Purified HDM forms less stable foams due to reduced electrostatic repulsion between micelles. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.